
Sulindac sulfide
Descripción general
Descripción
El sulfuro de sulindac es un metabolito del fármaco antiinflamatorio no esteroideo (AINE) sulindac. El sulindac es un profármaco que se convierte in vivo en su forma activa, sulfuro de sulindac, por las enzimas hepáticas. El sulfuro de sulindac es conocido por sus propiedades antiinflamatorias, analgésicas y antipiréticas. Se utiliza en el tratamiento de diversas afecciones inflamatorias, incluidas la osteoartritis, la artritis reumatoide y la espondilitis anquilosante .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El sulfuro de sulindac se sintetiza a partir del sulindac mediante un proceso de reducción. La reducción del sulindac a sulfuro de sulindac se puede lograr utilizando diversos agentes reductores, como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4), en condiciones controladas. La reacción normalmente implica disolver el sulindac en un disolvente adecuado, como tetrahidrofurano (THF), y añadir lentamente el agente reductor mientras se mantiene la temperatura de reacción .
Métodos de producción industrial
En entornos industriales, la producción de sulfuro de sulindac implica procesos de reducción a gran escala utilizando agentes reductores eficientes y rentables. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El producto bruto se purifica entonces mediante técnicas como la recristalización o la cromatografía en columna para obtener sulfuro de sulindac en su forma pura .
Análisis De Reacciones Químicas
Tipos de reacciones
El sulfuro de sulindac experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.
Oxidación: El sulfuro de sulindac se puede oxidar a sulfona de sulindac utilizando agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).
Reducción: El sulfuro de sulindac se puede reducir de nuevo a sulindac utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno (H2O2), permanganato de potasio (KMnO4)
Reducción: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4)
Sustitución: Diversos electrófilos en condiciones controladas
Principales productos formados
Oxidación: Sulfona de sulindac
Reducción: Sulindac
Sustitución: Diversos derivados del sulfuro de sulindac
Aplicaciones Científicas De Investigación
Cancer Treatment
Sulindac sulfide has been extensively studied for its potential in cancer prevention and treatment:
- Colorectal Cancer : SS has demonstrated efficacy in reducing tumor size and number in patients with familial adenomatous polyposis (FAP), a hereditary condition leading to colorectal cancer. The compound induces apoptosis in colon cancer cells and exhibits chemopreventive properties .
- Leukemia : In preclinical models, SS has been shown to reverse aberrant self-renewal in leukemia progenitor cells, suggesting its potential as a therapeutic agent for acute myeloid leukemia (AML) associated with PML/RARα fusion proteins .
- Triple-Negative Breast Cancer (TNBC) : Recent studies have identified SS as a promising candidate for treating TNBC by inhibiting Notch signaling pathways and enhancing the effects of immunotherapy .
Pharmacokinetics and Safety
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption and Metabolism : Following administration, sulindac is metabolized into this compound and sulindac sulfone. The pharmacokinetics of these metabolites have been investigated to optimize dosing regimens for clinical applications .
- Safety Profile : this compound is generally well-tolerated with a favorable safety profile compared to other chemotherapeutics. Studies have reported minimal adverse effects, making it a viable option for long-term use in cancer prevention strategies .
In Vitro Studies
Numerous in vitro studies have showcased the effectiveness of this compound against various cancer cell lines:
Study | Cell Line | Effect |
---|---|---|
Steinert et al. (2011) | Leukemia | Reduced stem cell capacity |
Kim et al. (2018) | MCF-7 Breast Cancer | Induced apoptosis via caspase activation |
Fink et al. (2008) | Colon Cancer | Prevented tumor formation in animal models |
In Vivo Studies
In vivo research further supports the anticancer properties of SS:
Mecanismo De Acción
El sulfuro de sulindac ejerce sus efectos principalmente inhibiendo la actividad de las enzimas ciclooxigenasa (COX), específicamente COX-1 y COX-2. Esta inhibición conduce a una disminución de la síntesis de prostaglandinas, que son mediadores de la inflamación, el dolor y la fiebre. Al reducir los niveles de prostaglandinas, el sulfuro de sulindac ayuda a aliviar la inflamación, el dolor y la fiebre asociados con diversas afecciones inflamatorias .
Comparación Con Compuestos Similares
Compuestos similares
Indometacina: Otro AINE con propiedades antiinflamatorias similares.
Diclofenaco: Un AINE ampliamente utilizado con potentes efectos antiinflamatorios y analgésicos.
Ibuprofeno: Un AINE común utilizado para el tratamiento del dolor, la inflamación y la fiebre.
Singularidad del sulfuro de sulindac
El sulfuro de sulindac es único en su capacidad de sufrir circulación enterohepática, lo que ayuda a mantener niveles sanguíneos constantes del compuesto sin inducir efectos secundarios gastrointestinales significativos. Esta propiedad convierte al sulfuro de sulindac en una opción preferida para los pacientes que son propensos a problemas gastrointestinales asociados con otros AINE .
Actividad Biológica
Sulindac sulfide (SS) is the active metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, which has garnered attention for its diverse biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and clinical implications based on recent research findings.
Anticancer Activity
This compound exhibits significant anticancer properties through various mechanisms:
- Inhibition of Cyclooxygenase Enzymes : SS selectively inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leading to reduced prostaglandin synthesis. COX-2 is often overexpressed in tumors, particularly in triple-negative breast cancer (TNBC), where its inhibition correlates with improved patient outcomes .
- Modulation of Notch Signaling : Recent studies indicate that SS acts as a γ-secretase modulator, inhibiting Notch1 cleavage in TNBC cells. This action significantly reduces mammosphere formation and tumor growth in preclinical models .
- Induction of Apoptosis : SS enhances the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This effect is particularly pronounced under oxidative stress conditions, where SS sensitizes cancer cells while protecting normal cells .
Metabolic Pathways
The metabolism of sulindac to this compound involves several enzymatic processes:
- Reduction by Methionine Sulfoxide Reductase : The conversion of (S)-sulindac to this compound is primarily catalyzed by methionine sulfoxide reductase A. This metabolic pathway is crucial for the bioactivation of sulindac into its more potent form .
- Cytochrome P450 System : Both epimers of sulindac are oxidized to sulindac sulfone via the cytochrome P450 system, which plays a significant role in determining the pharmacokinetics and dynamics of these compounds .
Colorectal Polyp Reduction
Clinical trials have demonstrated the efficacy of this compound in reducing colorectal polyps, particularly in patients with familial adenomatous polyposis (FAP):
Study | Dosage | Duration | Results |
---|---|---|---|
Labayle et al. (1991) | 300 mg/day | 8 months | 100% regression in 6 patients |
Giardiello et al. (1993) | 300 mg/day | 9 months | 44% reduction in polyp number |
Nugent et al. (1993) | 400 mg/day | 6 months | Significant decrease in epithelial cell proliferation |
These studies highlight that SS not only reduces the number and size of polyps but also affects cellular proliferation rates within the gastrointestinal tract .
Hematological Malignancies
In addition to colorectal cancer, SS has shown promise in treating hematological malignancies:
- Leukemia Models : Research indicates that SS can reverse aberrant self-renewal in progenitor cells associated with acute myeloid leukemia (AML). It downregulates β-catenin and γ-catenin pathways, suggesting a potential therapeutic role for SS in leukemia treatment .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption and metabolism:
Propiedades
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWHFZJPXXOYNR-MFOYZWKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049078 | |
Record name | Sulindac sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49627-27-2, 32004-67-4 | |
Record name | Sulindac sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49627-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulindac sulfide, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulindac sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULINDAC SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.